![molecular formula C21H16ClN3O3S B11657901 2-[(7-chloro-2-hydroxy-4-phenyl-3-quinolinyl)thio]-6-(methoxymethyl)-4(1H)-pyrimidinone CAS No. 6115-38-4](/img/structure/B11657901.png)
2-[(7-chloro-2-hydroxy-4-phenyl-3-quinolinyl)thio]-6-(methoxymethyl)-4(1H)-pyrimidinone
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Overview
Description
2-[(7-CHLORO-2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-(METHOXYMETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a quinoline and dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-CHLORO-2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-(METHOXYMETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline derivative, which can be achieved through various classical methods such as the Gould-Jacob or Friedländer synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(7-CHLORO-2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-(METHOXYMETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or dihydropyrimidinone rings .
Scientific Research Applications
2-[(7-CHLORO-2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-(METHOXYMETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(7-CHLORO-2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-(METHOXYMETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Quinoline derivatives: Various quinoline derivatives have been studied for their medicinal properties.
Uniqueness
What sets 2-[(7-CHLORO-2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-(METHOXYMETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE apart is its combined quinoline and dihydropyrimidinone structure, which may offer synergistic effects in biological systems. This dual functionality can enhance its therapeutic potential and make it a valuable compound for further research .
Properties
CAS No. |
6115-38-4 |
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Molecular Formula |
C21H16ClN3O3S |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-chloro-3-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-11-14-10-17(26)25-21(23-14)29-19-18(12-5-3-2-4-6-12)15-8-7-13(22)9-16(15)24-20(19)27/h2-10H,11H2,1H3,(H,24,27)(H,23,25,26) |
InChI Key |
DMFCBICKUOFMKI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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